Potassium tricyanomethanide

Description

The exact mass of the compound Potassium tricyanomethanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium tricyanomethanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tricyanomethanide including the price, delivery time, and more detailed information at info@benchchem.com.

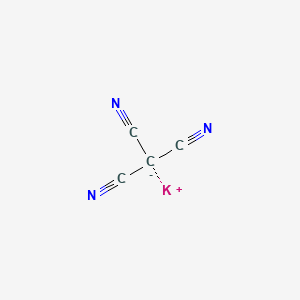

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449949 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-69-2 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Tricyanomethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Fundamental Properties of Potassium Tricyanomethanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of potassium tricyanomethanide, K[C(CN)₃]. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a component in novel materials. This document details its chemical and physical characteristics, provides established experimental protocols for its synthesis and purification, and presents key spectroscopic and structural data.

Chemical and Physical Properties

Potassium tricyanomethanide is an off-white to beige crystalline powder. It is soluble in water and finds use as a precursor in the synthesis of various organic compounds, including dicyano ketene (B1206846) aminals and tricyanomethanide-bridged binuclear organometallic complexes.[1]

General Properties

| Property | Value | Reference |

| CAS Number | 34171-69-2 | [1][2] |

| Molecular Formula | C₄KN₃ | [1] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | >300 °C | [2] |

Structural and Spectroscopic Properties

| Property | Value | Reference |

| Crystal Structure | Tetragonal (for KYb[C(CN)₃]₄ complex) | [4] |

| IR Absorption (Asymmetric CN Stretch) | ~2172 cm⁻¹ | |

| Raman Shift (Symmetric CN Stretch) | ~2225 cm⁻¹ | |

| ¹³C NMR Chemical Shift | Data not readily available in standard solvents |

Experimental Protocols

Detailed methodologies for the synthesis and purification of potassium tricyanomethanide are crucial for obtaining high-purity material for research and development.

Synthesis of Potassium Tricyanomethanide from Malononitrile (B47326)

This protocol is adapted from established patent literature, which describes the synthesis of alkali metal tricyanomethanides.

Materials:

-

Malononitrile

-

Chlorocyan or Bromocyan

-

Potassium Hydroxide (B78521) (KOH) solution (e.g., 50%)

-

Phosphoric Acid (e.g., 85%)

-

Water

-

Activated Carbon

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, pH meter, and addition funnels, dissolve malononitrile in water.

-

Add phosphoric acid to the solution.

-

Adjust the pH of the solution to between 7.0 and 7.5 by the controlled addition of a potassium hydroxide solution.

-

While maintaining the temperature between 25-30 °C, introduce chlorocyan or bromocyan to the reaction mixture over a period of 2-3 hours.

-

Simultaneously, maintain the pH of the reaction mixture between 7.0 and 7.5 by the regulated addition of the potassium hydroxide solution.

-

After the addition of the cyanating agent is complete, continue stirring the mixture for an additional 30 minutes at 25-30 °C, ensuring the pH remains stable.

-

Adjust the pH to approximately 8.5 with the potassium hydroxide solution.

-

Add activated carbon to the reaction mixture and stir for a further 30 minutes to decolorize the solution.

-

Filter the suspension to remove the activated carbon and any other solid impurities.

-

The resulting filtrate is a solution of potassium tricyanomethanide, which can be concentrated and the product crystallized.

Logical Flow of Synthesis:

Caption: Synthesis workflow for potassium tricyanomethanide.

Purification by Recrystallization

For applications requiring high purity, a multi-step recrystallization process is recommended.

Materials:

-

Crude potassium tricyanomethanide

-

Diethyl ether

-

Deionized water

-

Activated Carbon

Procedure:

-

Dissolve the crude potassium tricyanomethanide in a minimal amount of hot acetone.

-

If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Slowly add diethyl ether to the acetone solution until precipitation of the product is observed.

-

Collect the precipitated crystals by filtration.

-

Repeat steps 1-5 up to ten times for progressively higher purity.

-

For the final purification step to remove residual organic solvents, dissolve the crystals in a minimal amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum.

Recrystallization Purification Workflow:

Caption: Purification of K[C(CN)₃] by recrystallization.

Spectroscopic and Structural Data

Vibrational Spectroscopy

The tricyanomethanide anion, [C(CN)₃]⁻, possesses a planar structure with D₃h symmetry. This high symmetry dictates its vibrational modes.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the degenerate asymmetric C≡N stretching mode, which appears as a strong absorption around 2172 cm⁻¹ .

-

Raman Spectroscopy: The symmetric C≡N stretching mode is IR-inactive but Raman-active, giving rise to a strong peak in the Raman spectrum at approximately 2225 cm⁻¹ .

The relationship between the symmetry of the vibrational modes and their spectroscopic activity is a key characteristic of the tricyanomethanide anion.

References

- 1. guidechem.com [guidechem.com]

- 2. Potassium Tricyanomethanide | 34171-69-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Potassium Tricyanomethanide | C4KN3 | CID 10964525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ytterbium(III) Tricyanomethanides with Sodium and Potassium: Similarities and Differences Between NaYb[C(CN)3]4 and KYb[C(CN)3]4 - PMC [pmc.ncbi.nlm.nih.gov]

Potassium Tricyanomethanide: A Comprehensive Technical Guide

CAS Number: 34171-69-2

Formula: C₄KN₃

Molecular Weight: 129.16 g/mol

This technical guide provides an in-depth overview of Potassium Tricyanomethanide, a versatile chemical compound with applications in materials science and coordination chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and development.

Chemical and Physical Properties

Potassium tricyanomethanide is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 34171-69-2 | [1] |

| Molecular Formula | KC(CN)₃ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% | [1] |

| Alternate Names | Potassium Methanetricarbonitrile, Potassium cyanoform | [1] |

Synthesis and Purification

The synthesis of high-purity Potassium Tricyanomethanide is crucial for its various applications. The primary method involves the cyanidation of malononitrile (B47326). While several approaches exist, a general and effective protocol is outlined below.

Experimental Protocol: Synthesis from Malononitrile

This protocol describes a common method for the synthesis of alkali metal tricyanomethanides, which can be adapted for the specific synthesis of the potassium salt. The process involves the reaction of malononitrile with a cyanogen (B1215507) source in a controlled pH environment, followed by purification through recrystallization.

Materials:

-

Malononitrile

-

Cyanogen halide (e.g., cyanogen bromide or cyanogen chloride)

-

Potassium hydroxide (B78521) solution

-

Suitable buffer system

-

Organic solvent for recrystallization (e.g., acetone)

-

Anti-solvent for precipitation (e.g., diethyl ether)

-

Activated carbon

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve malononitrile in water containing a suitable buffer system. The pH of the solution should be carefully maintained within a narrow range to minimize the formation of by-products.

-

Cyanidation: While vigorously stirring the malononitrile solution, slowly add the cyanogen halide. The reaction temperature should be controlled, typically at or below room temperature.

-

pH Adjustment: Throughout the addition of the cyanogen halide, monitor and adjust the pH of the reaction mixture by adding a potassium hydroxide solution.

-

Work-up: Once the reaction is complete, the crude potassium tricyanomethanide can be isolated.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot organic solvent, such as acetone.

-

Treat the solution with activated carbon to remove colored impurities.

-

Filter the hot solution to remove the activated carbon.

-

Precipitate the purified Potassium Tricyanomethanide by adding an anti-solvent, like diethyl ether, to the filtrate.

-

Repeat the recrystallization process multiple times to achieve high purity. For obtaining a highly pure product, up to ten recrystallizations may be performed.

-

For removal of any residual organic impurities, a final recrystallization from water can be carried out.

-

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

This process can yield Potassium Tricyanomethanide with a purity of 99% or higher.

Applications in Materials Science and Coordination Chemistry

Potassium tricyanomethanide serves as a valuable precursor in the synthesis of various advanced materials, particularly ionic liquids and coordination polymers.

Ionic Liquids

The tricyanomethanide anion is a key component in the formulation of ionic liquids (ILs). These ILs often exhibit desirable properties such as low viscosity and high conductivity.

Coordination Polymers and Organometallic Complexes

Potassium tricyanomethanide is a crucial starting material for the synthesis of tricyanomethanide-bridged binuclear organometallic complexes. These complexes are of interest for their unique electronic and magnetic properties.

This protocol outlines a method for the synthesis of lanthanide coordination polymers using tricyanomethanide-based ionic liquids, which act as both the solvent and the ligand source.

Materials:

-

Lanthanide salt (e.g., NdCl₃·6H₂O)

-

Tricyanomethanide-based ionic liquid (e.g., 1-butyl-4-methylpyridinium tricyanomethanide, [C₄mpyrid][TCM])

-

Co-ligand (optional, e.g., 3-amino-1,2,4-triazole)

Procedure:

-

Reaction Setup: In a reaction vial, combine the lanthanide salt and the tricyanomethanide-based ionic liquid. An optional co-ligand can also be added.

-

Heating and Dissolution: Heat the mixture with stirring to a temperature sufficient to dissolve the solids (e.g., 80-140 °C). This step also helps to drive off water from the hydrated lanthanide salt.

-

Crystallization: After complete dissolution, allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of single crystals of the coordination polymer.

-

Isolation: Isolate the crystals by decanting the supernatant ionic liquid. The crystals can then be washed with a suitable solvent and dried.

The workflow for this synthesis is depicted in the following diagram:

Role in Drug Development and Signaling Pathways

Despite its utility in materials science, a comprehensive review of the scientific literature reveals a notable absence of Potassium Tricyanomethanide and the tricyanomethanide anion in the context of drug development and biological signaling pathways. Searches for its application as a pharmacophore or its direct biological effects have not yielded significant results. Therefore, at present, there is no established role for this compound in these specific research areas. The focus of its application remains firmly within the domain of chemical synthesis and materials science.

Safety and Handling

Potassium tricyanomethanide is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a dangerous good for transport. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide provides a foundational understanding of Potassium Tricyanomethanide, focusing on its synthesis and applications in materials chemistry. The absence of data in the realm of drug development and biological signaling highlights a potential area for future exploratory research.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Tricyanomethanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tricyanomethanide, with the chemical formula K[C(CN)₃], is an inorganic salt that has garnered interest in various fields, including materials science and coordination chemistry. Its utility often stems from the unique properties of the tricyanomethanide anion, [C(CN)₃]⁻, a planar, trigonal anion with delocalized π-electrons. This guide provides a comprehensive technical overview of the molecular structure and bonding of potassium tricyanomethanide, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the relationships between its structural parameters.

Molecular Structure and Bonding

The structure of potassium tricyanomethanide is characterized by the ionic interaction between the potassium cation (K⁺) and the tricyanomethanide anion ([C(CN)₃]⁻). The anion itself is of significant interest due to its electronic structure and geometry.

The Tricyanomethanide Anion: [C(CN)₃]⁻

The tricyanomethanide anion consists of a central carbon atom bonded to three cyanide groups. The anion exhibits a trigonal planar geometry with D₃h symmetry. This planarity is a consequence of the sp² hybridization of the central carbon atom. The bonding within the anion can be described by a combination of sigma (σ) and pi (π) bonds. The σ-framework is formed by the overlap of the sp² hybrid orbitals of the central carbon with the sp hybrid orbitals of the carbon atoms of the cyanide groups.

The π-system is delocalized over the entire anion, involving the p-orbital of the central carbon and the π-orbitals of the three cyanide groups. This delocalization is responsible for the partial double bond character of the C-C bonds and contributes to the overall stability of the anion. Resonance structures can be drawn to illustrate this electron delocalization, with the negative charge distributed among the three nitrogen atoms.

Crystal Structure of Potassium Tricyanomethanide

The solid-state structure of potassium tricyanomethanide has been determined by single-crystal X-ray diffraction. It crystallizes in the triclinic space group P-1[1]. The potassium cation is coordinated to seven nitrogen atoms from neighboring tricyanomethanide anions, with K-N distances ranging from 2.86 to 2.98 Å[1]. This coordination forms a complex three-dimensional network.

Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data for the molecular structure and vibrational spectroscopy of potassium tricyanomethanide.

Table 1: Crystallographic Data for Potassium Tricyanomethanide (K[C(CN)₃]) [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.665(8) Å |

| b | 8.873(8) Å |

| c | 3.89(1) Å |

| α | 86.7(3)° |

| β | 90.1(3)° |

| γ | 105.0(3)° |

| Z | 2 |

Table 2: Selected Bond Lengths and Angles for the Tricyanomethanide Anion in K[C(CN)₃] [1]

| Bond/Angle | Average Value |

| C-C Bond Length | 1.39(2) Å |

| C-N Bond Length | 1.17(1) Å |

| K-N Distance | 2.86 - 2.98 Å |

Table 3: Vibrational Spectroscopy Data for the Tricyanomethanide Anion

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Assignment |

| C≡N Stretch | 2179 - 2198 | Stretching of the cyanide triple bond |

| C-C Stretch | 1253 - 1277 | Stretching of the carbon-carbon single bond |

Note: The vibrational frequencies are based on data from related alkaline earth tricyanomethanides and provide an expected range for potassium tricyanomethanide.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of potassium tricyanomethanide are crucial for reproducible research.

Synthesis of Potassium Tricyanomethanide

A common method for the synthesis of alkali metal tricyanomethanides involves the reaction of a malononitrile (B47326) derivative. A general procedure for the preparation of high-purity potassium tricyanomethanide can be adapted from patented processes:

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnels, and a pH meter is charged with malononitrile in an aqueous medium.

-

Cyanation: A cyanating agent, such as a halocyan (e.g., cyanogen (B1215507) chloride or cyanogen bromide) or dicyan, and a potassium base (e.g., potassium hydroxide) are added concurrently to the reaction mixture.

-

pH Control: The pH of the reaction is carefully maintained between 4.0 and 9.5 during the addition of the reactants.

-

Workup: After the reaction is complete, the mixture is typically filtered to remove any solid byproducts.

-

Crystallization: The crude potassium tricyanomethanide is then isolated from the aqueous solution, often by evaporation of the solvent.

-

Purification: For high-purity product, recrystallization from a suitable solvent, such as water or an organic solvent, is performed. Multiple recrystallizations may be necessary to achieve the desired purity.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular and crystal structure of potassium tricyanomethanide.

-

Crystal Growth: Single crystals of potassium tricyanomethanide suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution.

-

Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques to probe the vibrational modes of the tricyanomethanide anion.

-

Sample Preparation: For solid-state analysis, a small amount of the powdered potassium tricyanomethanide sample is used. For FTIR, the sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, the powder is typically placed in a glass capillary or on a microscope slide.

-

Data Acquisition (FTIR): The sample is placed in the beam path of an FTIR spectrometer, and an interferogram is collected. A Fourier transform is then applied to the interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).

-

Data Acquisition (Raman): The sample is illuminated with a monochromatic laser source. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The intensity of the Raman scattered light is then plotted as a function of the Raman shift (in cm⁻¹).

-

Spectral Analysis: The resulting spectra are analyzed to identify the characteristic vibrational frequencies corresponding to the different bond stretches and bends within the tricyanomethanide anion.

Visualization of Structural Relationships

The following diagram illustrates the logical workflow for the experimental and computational characterization of potassium tricyanomethanide's molecular structure and bonding.

Caption: Workflow for the synthesis and characterization of potassium tricyanomethanide.

References

Theoretical Exploration of the Tricyanomethanide Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, trigonal molecule that has garnered significant interest in various fields of chemistry, particularly in the design of ionic liquids (ILs) and coordination polymers. Its unique electronic structure, characterized by extensive charge delocalization, imparts favorable properties such as low viscosity and weak cation-anion interactions in ILs.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating the structure, bonding, and reactivity of this fascinating anion. This technical guide provides an in-depth overview of the theoretical investigations into the tricyanomethanide anion, presenting key quantitative data, computational methodologies, and visualizations of its chemical behavior.

Molecular Structure and Properties

Theoretical calculations have been pivotal in determining the precise geometric parameters and vibrational properties of the tricyanomethanide anion. These computational studies provide valuable data that complements experimental findings.

Geometric Parameters

DFT calculations have been employed to determine the optimized geometry of the tricyanomethanide anion. The key bond lengths and angles are summarized in the table below. The planar D₃h symmetry of the anion is a key feature, with equivalent C-C and C-N bond lengths and N-C-C and C-C-C bond angles.

| Parameter | DFT Calculated Value |

| C-C Bond Length | 1.41 Å |

| C-N Bond Length | 1.17 Å |

| C-C-C Bond Angle | 120° |

| N-C-C Bond Angle | 180° |

| Table 1: Optimized geometric parameters of the tricyanomethanide anion from DFT calculations. |

Vibrational Frequencies

The vibrational modes of the tricyanomethanide anion have been investigated using DFT calculations, which are essential for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to various stretching and bending modes of the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-N Symmetric Stretch | 2240 |

| C-N Asymmetric Stretch | 2180 |

| C-C Symmetric Stretch | 1250 |

| C-C Asymmetric Stretch | 980 |

| In-plane Bending Modes | 500-600 |

| Out-of-plane Bending Modes | 300-400 |

| Table 2: Calculated vibrational frequencies of the tricyanomethanide anion. |

Computational Methodologies

A variety of computational methods have been utilized to study the tricyanomethanide anion, each providing unique insights into its behavior.

Density Functional Theory (DFT)

DFT has been a primary tool for investigating the electronic structure, geometry, and vibrational properties of the tricyanomethanide anion.

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. A popular functional for this purpose is B3LYP, often paired with a basis set such as 6-311+G(d,p) to provide a good balance of accuracy and computational cost.[3][4]

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.[4]

-

Electronic Property Calculation: Properties such as molecular orbitals (HOMO, LUMO) and charge distribution are then calculated on the optimized geometry.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the tricyanomethanide anion, particularly in the context of ionic liquids. These simulations provide insights into properties like viscosity, diffusion, and intermolecular interactions over time.

Key Components of MD Simulations:

-

Force Fields: A crucial component of MD simulations is the force field, which defines the potential energy of the system. The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for ionic liquids containing the tricyanomethanide anion.[1][5][6][7] The parameters for the anion, including Lennard-Jones parameters and partial atomic charges, are essential for accurate simulations.

| Atom Type | σ (Å) | ε (kcal/mol) | Charge (e) |

| C (central) | 3.55 | 0.070 | +0.132 |

| C (cyano) | 3.55 | 0.070 | +0.156 |

| N (cyano) | 3.05 | 0.170 | -0.500 |

| Table 3: OPLS force field parameters for the tricyanomethanide anion.[6] |

-

Simulation Protocol:

-

System Setup: A simulation box is created containing the desired number of ions (e.g., tricyanomethanide anions and imidazolium (B1220033) cations) and, if applicable, solvent molecules.

-

Equilibration: The system is equilibrated at the desired temperature and pressure to reach a stable state. This typically involves an initial energy minimization followed by a series of short simulations under different ensembles (e.g., NVT, NPT).

-

Production Run: A long simulation is then run under the desired ensemble (e.g., NPT) to collect data for analysis.

-

Analysis: Trajectories from the production run are analyzed to calculate various properties such as radial distribution functions (to understand local structure), diffusion coefficients, and viscosity.

-

Chemical Reactivity and Interactions

Theoretical studies have also shed light on the reactivity and intermolecular interactions of the tricyanomethanide anion.

Synthesis and Reactions

The tricyanomethanide anion is typically synthesized through salt metathesis reactions. For instance, potassium tricyanomethanide can be prepared by reacting a suitable precursor with a potassium salt.[8] The anion can then be incorporated into ionic liquids via anion exchange reactions.

A notable reaction of the tricyanomethanide anion is its silylation. Theoretical studies can be used to investigate the reaction mechanism and predict the most favorable reaction sites.

Intermolecular Interactions

In the context of ionic liquids, the interactions between the tricyanomethanide anion and the cation are of paramount importance as they govern the physicochemical properties of the IL. DFT studies have been used to investigate the nature and strength of these interactions. For instance, the interaction between the tricyanomethanide anion and the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation has been a subject of computational investigation.[9][10] These studies reveal that the primary interactions are electrostatic, with the nitrogen atoms of the cyano groups acting as the main sites of interaction with the acidic protons of the imidazolium ring.

Conclusion

Theoretical studies have provided invaluable insights into the fundamental properties of the tricyanomethanide anion. DFT calculations have accurately predicted its molecular structure and vibrational spectra, while MD simulations have been instrumental in understanding its dynamic behavior in ionic liquids. These computational approaches, in synergy with experimental work, continue to advance our understanding of this versatile anion and pave the way for the rational design of new materials with tailored properties for a wide range of applications, including in drug development where ionic liquids are explored as novel formulation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. teses.usp.br [teses.usp.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A computational DFT study of Imidazolium based Ionic liquids: binding energy calculation with different anions using Solvation Model | GUB Journal of Science and Engineering [banglajol.info]

The Discovery and Enduring Chemistry of Potassium Tricyanomethanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Abstract

Potassium tricyanomethanide, K[C(CN)₃], is a fascinating and historically significant pseudohalide that has been a subject of chemical inquiry for over a century. First synthesized in the late 19th century, its unique planar, trigonal structure and versatile reactivity have led to its use in coordination chemistry, organic synthesis, and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of potassium tricyanomethanide. It details the seminal experimental protocols for its preparation and purification, and presents available quantitative data on its physicochemical properties. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the rich chemistry of this intriguing compound.

Introduction

The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, Y-shaped anion belonging to the class of pseudohalides. Its potassium salt, potassium tricyanomethanide, is a stable, white crystalline solid that serves as a common starting material for the synthesis of other tricyanomethanide-containing compounds. The delocalized negative charge across the three nitrile groups contributes to its stability and influences its coordination chemistry. This guide will delve into the historical milestones of its discovery and the evolution of its synthesis, providing detailed experimental insights and a summary of its characterized properties.

Discovery and Historical Synthesis

The journey of potassium tricyanomethanide begins in the late 19th century, with subsequent significant contributions in the mid-20th century that refined its synthesis and purification.

The Pioneering Work of Schmidtmann (1896)

The discovery of the tricyanomethanide anion is credited to Schmidtmann, who first reported its synthesis in 1896. While the full experimental details from the original publication in Berichte der Deutschen Chemischen Gesellschaft are not readily accessible in modern digital archives, the synthesis is understood to have laid the groundwork for future investigations into this class of compounds.

Mid-20th Century Advancements in Synthesis

The mid-20th century saw a renewed interest in the chemistry of tricyanomethanide, leading to the development of more reliable and higher-yielding synthetic routes.

A significant advancement came from Trofimenko and colleagues in 1962, who developed a method yielding up to 60% of potassium tricyanomethanide.[1] This procedure involves the treatment of a dihalomalononitrile-potassium bromide complex with potassium cyanide.[1]

Experimental Protocol: Synthesis of Potassium Tricyanomethanide (Trofimenko et al., 1962)

Materials:

-

Dihalomalo-nonitrile-potassium bromide complex

-

Potassium cyanide (KCN)

-

Suitable solvent (e.g., a polar aprotic solvent)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a stirrer and a reflux condenser is charged with the dihalomalononitrile-potassium bromide complex and a suitable solvent.

-

Addition of KCN: Potassium cyanide is added to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete reaction.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is filtered to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure to induce crystallization of the product.

-

Purification: The crude potassium tricyanomethanide is collected by filtration and may be further purified by recrystallization from a suitable solvent to yield a white crystalline solid.

In 1954, Fox and his team described a low-temperature synthesis of tricyanomethane, which is the conjugate acid of the tricyanomethanide anion.[1] This method involved the reaction of bromomalononitrile with potassium cyanide.[1]

High-Purity Synthesis by Hipps and Co-workers (1985)

A major breakthrough in obtaining high-purity potassium tricyanomethanide was achieved by Hipps and his research group in 1985.[1] Their method focused on a rigorous purification process involving multiple recrystallizations.

Experimental Protocol: Purification of Potassium Tricyanomethanide (Hipps et al., 1985)

Procedure:

-

Initial Recrystallization: Crude potassium tricyanomethanide is subjected to ten successive recrystallizations from an appropriate organic solvent.

-

Aqueous Recrystallization: To eliminate any remaining organic impurities, the product from the initial recrystallization is then recrystallized twice from water.[1]

-

Drying: The final product, a white crystalline powder, is thoroughly dried under vacuum.

The high purity of the resulting potassium tricyanomethanide was confirmed by the absence of a Raman fluorescence background upon excitation with a 5145 Å laser, indicating a significant reduction in fluorescent impurities.[1]

Physicochemical Properties

Potassium tricyanomethanide is a white to off-white crystalline powder.[2] It is soluble in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₄KN₃ | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 298 °C (decomposes) | [2] |

| Solubility | Soluble in water | [2] |

Structural and Spectroscopic Data

While a definitive single-crystal X-ray structure of potassium tricyanomethanide was not found in the available literature, studies on related alkaline earth metal tricyanomethanides provide insight into the geometry of the [C(CN)₃]⁻ anion. These studies confirm the expected planar, trigonal geometry of the anion.

Spectroscopic data for potassium tricyanomethanide is crucial for its characterization. Although specific, detailed peak assignments from primary literature are scarce in readily accessible sources, the expected characteristic vibrational modes are discussed below.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of potassium tricyanomethanide are dominated by the stretching and bending modes of the C-C and C≡N bonds.

-

C≡N Stretching: Strong absorptions corresponding to the cyanide stretching vibrations are expected in the region of 2100-2200 cm⁻¹.

-

C-C Stretching: Absorptions related to the stretching of the central carbon-carbon bonds would appear at lower wavenumbers.

-

Bending Modes: Various bending modes of the C-C-N and C-C-C framework will be present in the fingerprint region of the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct resonances: one for the central carbon atom and another for the three equivalent cyanide carbons.

-

¹⁴N NMR: Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are expected to be broad.

-

³⁹K NMR: The chemical shift of the ³⁹K ion is sensitive to its coordination environment.[3]

Thermal Analysis

Potassium tricyanomethanide is reported to melt with decomposition at approximately 298 °C.[2] Thermal decomposition at elevated temperatures is expected to produce various products, potentially including toxic gases such as hydrogen cyanide and cyanogen.[2] Therefore, handling of this compound at high temperatures requires extreme caution and should be performed in a well-ventilated area.

Applications

Potassium tricyanomethanide serves as a versatile precursor in various fields of chemistry:

-

Coordination Chemistry: It is used to synthesize a wide range of coordination polymers and complexes with transition metals and lanthanides.[4]

-

Organic Synthesis: It is a valuable reagent for the preparation of dicyano ketene (B1206846) aminals and other nitrogen-containing organic compounds.

-

Materials Science: The tricyanomethanide anion is a component of some ionic liquids, which have applications as electrolytes in electrochemical devices.

Logical Workflow Diagrams

Caption: Timeline of key discoveries in the synthesis of potassium tricyanomethanide.

Caption: General workflow for the synthesis and purification of potassium tricyanomethanide.

Conclusion

Potassium tricyanomethanide, since its discovery over a century ago, has remained a compound of significant interest in the chemical sciences. The development of various synthetic routes, culminating in methods for obtaining high-purity material, has facilitated its use in a broad range of applications. While a comprehensive modern characterization, including a definitive single-crystal X-ray structure and detailed spectroscopic assignments, would be a valuable addition to the literature, the existing body of work provides a solid foundation for its continued exploration. This technical guide has summarized the key historical and experimental aspects of potassium tricyanomethanide, offering a valuable resource for researchers poised to build upon its rich chemical legacy.

References

A Technical Guide to the Solubility of Potassium Tricyanomethanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tricyanomethanide, K[C(CN)₃], is a unique inorganic salt with a planar, highly symmetrical tricyanomethanide anion. Its utility as a precursor in the synthesis of various organic compounds, including dicyano ketene (B1206846) aminals and tricyanomethanide-bridged binuclear organometallic complexes, has garnered interest within the scientific community.[1] Furthermore, its potential applications in materials science, such as in electrolytic compositions and electrochemical double-layer capacitors, underscore the importance of understanding its fundamental physicochemical properties.[2]

A critical parameter for the effective use of potassium tricyanomethanide in synthesis and material fabrication is its solubility in non-aqueous, organic solvents. This technical guide aims to provide a comprehensive overview of the available solubility data for potassium tricyanomethanide in common organic solvents. It is important to note that while qualitative solubility information is available, detailed quantitative data across a range of temperatures is not extensively documented in publicly accessible literature. Consequently, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine the solubility of potassium tricyanomethanide in their specific solvent systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of potassium tricyanomethanide is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₄KN₃ | [1][3] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 298 °C (decomposes) | |

| Water Solubility | Soluble | [2] |

Solubility in Organic Solvents

Precise quantitative solubility data for potassium tricyanomethanide in a range of organic solvents at various temperatures is scarce in the literature. However, based on its use in synthesis and purification processes, a qualitative and semi-quantitative understanding can be compiled. The principle of "like dissolves like" suggests that polar aprotic and polar protic solvents are the most likely candidates for effective dissolution.

| Solvent | Qualitative/Semi-Quantitative Solubility | Rationale/Reference |

| Acetone (B3395972) | Soluble; suitable for recrystallization | Mentioned as a solvent for recrystallization, indicating moderate to high solubility, likely enhanced by heating.[4][5] |

| Acetonitrile | Likely soluble | As a polar aprotic solvent, it is expected to solvate potassium tricyanomethanide. |

| Methanol | Sparingly soluble | Mentioned as a solvent in which it is sparingly soluble.[2] |

| Ethanol (B145695) | Likely sparingly to poorly soluble | Inferences from related ionic compounds suggest lower solubility in ethanol compared to methanol. |

| Diisopropyl ether | Likely insoluble (used as an anti-solvent) | Used to precipitate potassium tricyanomethanide from acetone solution, indicating its insolubility in this solvent.[4] |

| Methyl tert-butyl ether (MTBE) | Likely insoluble (used as an anti-solvent) | Used to precipitate potassium tricyanomethanide from acetone solution, indicating its insolubility in this solvent.[4] |

Experimental Protocols

Given the limited availability of quantitative data, researchers will likely need to determine the solubility of potassium tricyanomethanide in their specific solvent systems. The following are detailed protocols for common and reliable methods for determining the solubility of an inorganic salt in an organic solvent.

Isothermal Saturation Method

This is a widely used and reliable method for determining thermodynamic solubility.[6][7]

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Methodology:

-

Sample Preparation:

-

Add an excess amount of potassium tricyanomethanide to a known volume of the organic solvent of interest in a sealed, temperature-controlled vessel.

-

Ensure a solid phase of potassium tricyanomethanide is present to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[8]

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.

-

-

Analysis:

-

Determine the concentration of potassium tricyanomethanide in the extracted sample using a suitable analytical technique (e.g., gravimetric analysis, UV-Vis spectroscopy, or HPLC).

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. POTASSIUM TRICYANOMETHANIDE | 34171-69-2 [chemicalbook.com]

- 3. Potassium Tricyanomethanide | C4KN3 | CID 10964525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

- 5. CA2794002A1 - Process for recrystallizing alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Vibrational Spectroscopy of Potassium Tricyanomethanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of potassium tricyanomethanide, K[C(CN)₃]. The tricyanomethanide anion, [C(CN)₃]⁻, is a planar molecule of significant interest due to its unique electronic and structural properties. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure, bonding characteristics, and vibrational modes of this compound.

Molecular Structure and Vibrational Modes

The tricyanomethanide anion consists of a central carbon atom bonded to three cyanide groups. The delocalization of the negative charge across the anion results in a planar structure with D₃h symmetry. This high degree of symmetry influences the number and activity of its vibrational modes in both IR and Raman spectroscopy. The fundamental vibrational modes are distributed among the symmetry species of the D₃h point group.

A diagram illustrating the fundamental vibrational modes of the tricyanomethanide anion is presented below.

The Tricyanomethanide Ligand: An In-depth Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tricyanomethanide anion, [C(CN)₃]⁻, is a versatile pseudohalide ligand that has garnered significant interest in coordination chemistry and materials science. Its planar, trigonal geometry and the presence of multiple nitrogen donor atoms allow for a rich and varied coordination chemistry, forming complexes with a wide range of metal ions. The electronic properties of the tricyanomethanide ligand, arising from its delocalized π-system, are crucial in determining the structural, spectroscopic, and electrochemical characteristics of its metal complexes. This technical guide provides a comprehensive overview of the electronic properties of the tricyanomethanide ligand, including its synthesis, molecular orbital structure, and coordination behavior. Detailed experimental protocols for the synthesis and characterization of tricyanomethanide and its complexes are provided, along with tabulated quantitative data for key structural and spectroscopic parameters. Furthermore, this guide explores the potential applications of tricyanomethanide-containing compounds, with a particular focus on their relevance to materials science and potential implications for drug development.

Introduction

The tricyanomethanide anion, [C(CN)₃]⁻ (often abbreviated as tcm), is a planar, Y-shaped anion belonging to the family of pseudohalides. Its structure is characterized by a central carbon atom bonded to three cyanide groups. The delocalization of the negative charge over the entire anion results in a stable and versatile ligand. The coordination chemistry of tricyanomethanide has been explored with a variety of metal ions, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks with interesting magnetic and optical properties.[1]

Understanding the electronic properties of the tricyanomethanide ligand is fundamental to predicting and controlling the properties of its coordination compounds. This guide will delve into the synthesis of this ligand, its molecular orbital theory, and its diverse coordination modes. A significant focus will be placed on the quantitative characterization of its complexes using various spectroscopic and electrochemical techniques.

Synthesis of the Tricyanomethanide Ligand

The most common laboratory synthesis of the tricyanomethanide anion is through the reaction of malononitrile (B47326) with a cyanating agent. Potassium tricyanomethanide is a common salt that serves as a precursor for the synthesis of other tricyanomethanide compounds.[2]

Experimental Protocol: Synthesis of Potassium Tricyanomethanide

This protocol is adapted from established literature procedures.[3]

Materials:

-

Malononitrile

-

Chlorocyan or Bromocyan

-

Potassium hydroxide (B78521)

-

Water

-

Activated carbon

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

In a well-ventilated fume hood, dissolve malononitrile in water in a reaction vessel equipped with a stirrer and a pH meter.

-

Cool the solution in an ice bath.

-

Slowly and simultaneously add a solution of chlorocyan (or bromocyan) and a solution of potassium hydroxide, while vigorously stirring and maintaining the pH of the reaction mixture between 7.0 and 7.5.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

Adjust the pH to 8.5 with potassium hydroxide solution.

-

Add activated carbon to the solution and stir for 30 minutes to decolorize the solution.

-

Filter the solution to remove the activated carbon.

-

The aqueous solution of potassium tricyanomethanide can be used directly, or the salt can be isolated by evaporation of the solvent under reduced pressure.

-

For purification, the crude potassium tricyanomethanide can be recrystallized from a mixture of acetone and MTBE. Dissolve the crude product in a minimal amount of hot acetone, filter if necessary, and then add MTBE until precipitation occurs. Cool the mixture to induce further crystallization.

-

Collect the white crystalline product by filtration, wash with MTBE, and dry under vacuum.

Safety Precautions: Cyanating agents like chlorocyan and bromocyan are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Electronic Structure and Molecular Orbitals

The electronic structure of the tricyanomethanide anion is best understood through molecular orbital (MO) theory. The planar D₃h symmetry of the anion leads to a set of delocalized π molecular orbitals that are responsible for its electronic properties and coordination behavior.

Molecular Orbital Diagram of the Tricyanomethanide Anion

The π-system of the tricyanomethanide anion is formed from the pz orbitals of the central carbon and the three nitrogen atoms, as well as the sp-hybridized orbitals of the cyanide carbons. A simplified qualitative molecular orbital diagram illustrates the delocalization of electrons.

Caption: Simplified π MO diagram for [C(CN)₃]⁻.

Coordination Chemistry

The tricyanomethanide ligand exhibits remarkable versatility in its coordination to metal centers, a consequence of the multiple nitrogen donor atoms. This leads to a variety of coordination modes, influencing the dimensionality and properties of the resulting metal complexes.

Coordination Modes of the Tricyanomethanide Ligand

The primary coordination modes observed for the tricyanomethanide ligand are illustrated below.

Caption: Common coordination modes of [C(CN)₃]⁻.

Quantitative Data

The electronic properties of the tricyanomethanide ligand are reflected in the structural and spectroscopic data of its metal complexes.

Table 1: Selected Bond Lengths and Angles for Tricyanomethanide Complexes

| Complex | M-N Distance (Å) | C-C Distance (Å) | C-N Distance (Å) | N-M-N Angle (°) |

| [Ni(cyclen)(tcm)₂][4] | 2.10 - 2.15 | 1.39 - 1.42 | 1.14 - 1.16 | 88.5 - 92.1 |

| --INVALID-LINK--[4] | 2.25 | 1.38 - 1.41 | 1.15 - 1.17 | N/A |

| [KLa(μ₃-tcm)₄(OH₂)]n[5] | 2.58 - 2.60 | 1.40 - 1.42 | 1.15 - 1.16 | N/A |

Table 2: Vibrational Spectroscopy Data for Tricyanomethanide Complexes

| Complex | ν(C≡N) (cm⁻¹) (IR) | ν(C≡N) (cm⁻¹) (Raman) |

| K[C(CN)₃] | ~2170 | ~2175 |

| [Ni(cyclen)(tcm)₂][4] | ~2180 | Not reported |

| Ionic Liquid with [C(CN)₃]⁻[6] | ~2165 | Not reported |

Table 3: Electrochemical and UV-Vis Data for Representative Transition Metal Complexes

| Complex | Redox Potential (V vs. ref) | λ_max (nm) | ε (M⁻¹cm⁻¹) |

| Representative Co(II) complex[7] | Epc = -0.47, Epa = -0.35 | ~450, ~550 | ~50, ~20 |

| Representative Ni(II) complex[8] | Epc = -1.10, Epa = -0.95 | ~400, ~650 | ~10, ~5 |

| Representative Cu(II) complex[1] | Not reported | ~600-800 | ~100-200 |

Experimental Characterization Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of a tricyanomethanide complex, including bond lengths, bond angles, and coordination geometry.[4]

Caption: X-ray crystallography workflow.

Protocol:

-

Crystal Growth: Grow single crystals of the tricyanomethanide complex suitable for X-ray diffraction (typically 0.1-0.3 mm in size) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant (e.g., paratone oil).

-

Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[9] Collect a series of diffraction images by rotating the crystal.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for absorption and other experimental factors.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and agreement with the experimental data.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the vibrational modes of the tricyanomethanide ligand and its complexes, providing information on coordination and bonding.

Protocol (IR):

-

Prepare a sample of the tricyanomethanide complex as a KBr pellet or a mull (e.g., Nujol).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic stretching frequency of the C≡N bonds, typically in the range of 2100-2200 cm⁻¹.[4] Shifts in this frequency upon coordination can provide insights into the metal-ligand interaction.

Protocol (Raman):

-

Place a crystalline sample of the complex in a capillary tube or on a microscope slide.

-

Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm).

-

Identify the symmetric and asymmetric C≡N stretching modes. Raman spectroscopy is particularly useful for identifying symmetric vibrations that may be weak or inactive in the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the metal d-orbitals (d-d transitions) and charge-transfer transitions between the metal and the tricyanomethanide ligand.

Protocol:

-

Prepare solutions of the tricyanomethanide complex of known concentrations in a suitable solvent (e.g., acetonitrile, DMF).

-

Record the UV-Vis absorption spectrum over a range of approximately 200-1100 nm using a dual-beam spectrophotometer.

-

Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) for each transition using the Beer-Lambert law. d-d transitions are typically weak (ε < 1000 M⁻¹cm⁻¹), while charge-transfer bands are more intense.[10]

Cyclic Voltammetry (CV)

Objective: To probe the redox properties of the metal center in tricyanomethanide complexes.[11]

Caption: Basic setup for cyclic voltammetry.

Protocol:

-

Prepare a solution of the tricyanomethanide complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

-

Place the solution in an electrochemical cell equipped with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

For air-sensitive complexes, purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.[12]

-

Apply a potential waveform that scans linearly from an initial potential to a switching potential and then back to the initial potential.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) to characterize the redox processes.

Relevance to Drug Development

While the tricyanomethanide ligand itself is not a common pharmacophore, its electronic and coordination properties can be relevant to drug development in several ways:

-

Metallodrug Design: The tricyanomethanide ligand can be used to tune the redox potential of metal-based drugs. For certain anticancer or antimicrobial metallodrugs, the redox activity of the metal center is crucial for their mechanism of action. By modifying the ligand environment with tricyanomethanide, it may be possible to modulate the drug's efficacy and reduce off-target toxicity.

-

Bioisosterism: The cyano group is a known bioisostere for various functional groups in drug molecules. Although the entire tricyanomethanide anion is large, its individual cyano groups share electronic similarities with carbonyls and other polar groups. This principle could be explored in the design of novel ligands for biologically active metal complexes.[13]

-

Linker in Targeted Drug Delivery: The ability of the tricyanomethanide ligand to bridge multiple metal centers could be exploited in the design of drug delivery systems. For instance, it could act as a linker to attach a cytotoxic metal complex to a targeting moiety that directs the drug to specific cells or tissues.

Further research is needed to fully explore the potential of tricyanomethanide-containing compounds in medicinal chemistry and drug development.

Conclusion

The tricyanomethanide ligand possesses a unique combination of electronic and structural features that make it a fascinating building block in coordination chemistry. Its delocalized π-system and versatile coordination modes give rise to a wide array of metal complexes with tunable properties. This technical guide has provided a comprehensive overview of the electronic properties of the tricyanomethanide ligand, supported by quantitative data and detailed experimental protocols. The continued exploration of tricyanomethanide chemistry holds promise for the development of new materials with interesting optical, magnetic, and electronic properties, and may offer new avenues for the design of novel therapeutic agents.

References

- 1. scribd.com [scribd.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Ionic Liquids Containing Tricyanomethanide [C(CN)(3)](-) or Tetracyanoborate [B(CN)(4)](-) Anions in Dye-Sensitized Solar Cells [infoscience.epfl.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. researchgate.net [researchgate.net]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystal Architecture of Potassium Tricyanomethanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of potassium tricyanomethanide, a compound of significant interest in materials science and coordination chemistry. While a complete, publicly available single-crystal X-ray diffraction study for pure potassium tricyanomethanide (K[C(CN)₃]) is not readily found in the surveyed literature, this guide synthesizes available data on its crystal system and provides detailed structural information for the tricyanomethanide anion from closely related compounds. This information is crucial for understanding the solid-state properties and potential applications of this and similar materials.

Crystal Structure and Crystallographic Data

Potassium tricyanomethanide is known to crystallize in the triclinic space group P1[1]. This crystal system is characterized by the lowest symmetry, with unit cell axes of unequal length and angles that are not constrained to 90°.

While the specific lattice parameters for K[C(CN)₃] are not available in the reviewed literature, data from analogous compounds provide insight into the geometry of the tricyanomethanide anion. The following tables summarize the crystallographic data and key bond lengths and angles of the tricyanomethanide anion as determined from the crystal structure of calcium tricyanomethanide (Ca(tcm)₂). This data serves as a valuable proxy for understanding the anionic component within the potassium salt.

**Table 1: Representative Crystallographic Data for a Tricyanomethanide-Containing Compound (Ca(tcm)₂) **

| Parameter | Value |

| Empirical Formula | C₈H₄CaN₆ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.0881(3) |

| b (Å) | 5.5645(3) |

| c (Å) | 10.9514(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Data obtained from the analysis of calcium tricyanomethanide.[2] |

Table 2: Selected Bond Lengths and Angles for the Tricyanomethanide Anion in Ca(tcm)₂

| Bond | Length (Å) | Angle | Degree (°) |

| C(1)-C(2) | 1.400(2) | C(2)-C(1)-C(3) | 120.5(1) |

| C(1)-C(3) | 1.405(3) | C(1)-C(2)-N(1) | 179.45(2) |

| C(2)-N(1) | 1.146(3) | C(1)-C(3)-N(2) | 179.7(2) |

| C(3)-N(2) | 1.146(3) | - | - |

| Data obtained from the analysis of calcium tricyanomethanide.[2] |

Experimental Protocols

The synthesis of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. Based on methodologies reported for analogous alkaline earth tricyanomethanides, a plausible experimental protocol for the synthesis and crystallization of potassium tricyanomethanide is outlined below.[2][3][4]

Synthesis of Potassium Tricyanomethanide

A common method for the preparation of alkali and alkaline earth metal tricyanomethanides is through a salt metathesis reaction.[2][3][4]

Materials:

-

Potassium chloride (KCl)

-

Silver tricyanomethanide (Ag[C(CN)₃])

-

Deionized water

Procedure:

-

Prepare an aqueous solution of potassium chloride.

-

In a separate light-protected vessel, dissolve silver tricyanomethanide in deionized water.

-

Slowly add the potassium chloride solution to the silver tricyanomethanide solution with constant stirring.

-

A white precipitate of silver chloride (AgCl) will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Filter the mixture to remove the silver chloride precipitate.

-

The resulting filtrate is an aqueous solution of potassium tricyanomethanide.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction can be achieved by slow evaporation of the solvent.

Procedure:

-

Take the potassium tricyanomethanide solution obtained from the synthesis step.

-

Transfer the solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the water.

-

Place the container in a vibration-free environment at a constant, ambient temperature.

-

Monitor the container over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Procedure:

-

A carefully selected single crystal is mounted on a goniometer head.

-

The crystal is placed in the X-ray beam of the diffractometer.

-

The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

-

The collected diffraction data is then processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using specialized software to obtain the atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the molecular structure of the tricyanomethanide anion and a generalized workflow for crystal structure analysis.

References

Thermochemical Properties of Potassium Tricyanomethanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for potassium tricyanomethanide, K[C(CN)₃]. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document combines established theoretical frameworks with data from related compounds to offer robust estimations and detailed experimental protocols for its determination.

Core Thermochemical Data

Table 1: Summary of Physical and Estimated Thermochemical Data for Potassium Tricyanomethanide

| Property | Value | Source/Method |

| Physical Properties | ||

| Molecular Formula | C₄KN₃ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| CAS Number | 34171-69-2 | PubChem[1] |

| Melting Point | 298 °C (571.15 K) | ChemicalBook[2] |

| Estimated Thermochemical Data | ||

| Standard Enthalpy of Formation (ΔH°f) | Value to be estimated | Born-Haber Cycle Estimation |

| Lattice Energy (U) | Value to be estimated | Born-Haber Cycle Estimation |

Theoretical Framework: The Born-Haber Cycle

The Born-Haber cycle is a theoretical model that applies Hess's Law to calculate the lattice energy of an ionic compound.[3][4] It relates the standard enthalpy of formation of the ionic solid to the enthalpy changes of several individual steps involved in its formation from the constituent elements in their standard states.

A conceptual Born-Haber cycle for potassium tricyanomethanide is illustrated below. This cycle provides a roadmap for the experimental and theoretical determination of its lattice energy and enthalpy of formation.

Caption: Born-Haber cycle for potassium tricyanomethanide.

Experimental Protocols for Thermochemical Data Determination

The following sections outline detailed experimental methodologies for determining the key thermochemical parameters of potassium tricyanomethanide.

Determination of the Standard Enthalpy of Formation by Reaction Calorimetry

Reaction calorimetry can be employed to determine the standard enthalpy of formation by measuring the heat of a reaction involving the compound of interest. A common method is solution calorimetry.

Experimental Workflow: Solution Calorimetry

Caption: Workflow for determining enthalpy of formation via solution calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity potassium tricyanomethanide is prepared.

-

Calorimeter Setup: A known volume of a suitable solvent (e.g., deionized water) is placed in a constant-pressure calorimeter. The system is allowed to reach thermal equilibrium.

-

Temperature Measurement: The initial temperature of the solvent is recorded.

-

Dissolution: The potassium tricyanomethanide sample is added to the solvent, and the dissolution process is initiated with stirring.

-

Final Temperature: The final temperature of the solution is recorded after the dissolution is complete and thermal equilibrium is re-established.

-

Calculation of Heat of Solution: The heat of solution is calculated using the formula: qsoln = -(msolution × csolution × ΔT) where m is the mass of the solution, c is the specific heat capacity of the solution, and ΔT is the change in temperature.

-

Calculation of Molar Enthalpy of Solution: The molar enthalpy of solution (ΔHsoln) is then determined.

-

Application of Hess's Law: The standard enthalpy of formation of potassium tricyanomethanide can be calculated using Hess's Law by combining the experimentally determined enthalpy of solution with the known standard enthalpies of formation of the constituent ions in solution.[5]

Determination of Enthalpy of Sublimation by Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a powerful technique for measuring the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.[2][3][6]

Methodology:

-

Sample Loading: A small amount of potassium tricyanomethanide is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber of a mass spectrometer.

-

Heating: The cell is heated to a series of controlled temperatures, causing the sample to sublime.

-

Effusion and Ionization: A molecular beam of the gaseous species effuses through the orifice and is subsequently ionized by an electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.

-

Vapor Pressure Determination: The ion intensity is proportional to the partial pressure of the corresponding species in the cell.

-

Clausius-Clapeyron Equation: The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Data for Born-Haber Cycle Components

To utilize the Born-Haber cycle for estimating the lattice energy and enthalpy of formation of potassium tricyanomethanide, data for each step is required. Table 2 provides the necessary experimental and theoretical values.

Table 2: Thermochemical Data for the Born-Haber Cycle of Potassium Tricyanomethanide

| Step | Process | Enthalpy Change (kJ/mol) | Source |

| 1. Sublimation of Potassium | K(s) → K(g) | +89.2 | [7] |

| 2. First Ionization Energy of Potassium | K(g) → K⁺(g) + e⁻ | +418.8 | [7] |

| 3. Formation of Gaseous Tricyanomethanide Radical | 2C(s, graphite) + 3/2 N₂(g) → C(CN)₃(g) | Estimated | Theoretical Calculation |

| 4. Electron Affinity of Tricyanomethanide Radical | C(CN)₃(g) + e⁻ → [C(CN)₃]⁻(g) | Estimated | Theoretical Calculation |

| 5. Standard Enthalpy of Formation of K[C(CN)₃] | K(s) + 2C(s, graphite) + 3/2 N₂(g) → K--INVALID-LINK-- | To be determined | |

| 6. Lattice Energy of K[C(CN)₃] | K⁺(g) + [C(CN)₃]⁻(g) → K--INVALID-LINK-- | To be determined |

Conclusion

This technical guide has outlined the key thermochemical properties of potassium tricyanomethanide, providing a framework for their experimental determination and theoretical estimation. While direct experimental data for the enthalpy of formation and lattice energy are currently scarce, the detailed protocols for reaction calorimetry and Knudsen effusion mass spectrometry offer clear pathways for future research. The application of the Born-Haber cycle, supported by data from related compounds and computational chemistry, provides a robust method for estimating these crucial thermochemical parameters. This information is vital for researchers and professionals in materials science and drug development who require a thorough understanding of the energetic properties of this compound.

References

- 1. Use the Born–Haber cycle and data from Appendix IIB, Chapter - Tro 4th Edition Ch 9 Problem 47 [pearson.com]

- 2. Table 3 from Vaporization and formation enthalpies of 1-alkyl-3-methylimidazolium tricyanomethanides. | Semantic Scholar [semanticscholar.org]

- 3. Born–Haber cycle - Wikipedia [en.wikipedia.org]

- 4. Born-Haber cycles - Crunch Chemistry [crunchchemistry.co.uk]

- 5. Heats of Formation Table for Cations and Anions [thoughtco.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Potassium Tricyanomethanide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of potassium tricyanomethanide, a versatile reagent in organic and inorganic chemistry. The protocols are based on established literature methods.

Introduction